molecular formula C24H27N3O5 B11461032 Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11461032
M. Wt: 437.5 g/mol
InChI Key: YYHSUSFEGNQJEH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core, a trimethoxyphenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the coupling of the dihydropyrimido[1,2-a]benzimidazole intermediate with a trimethoxyphenyl halide or boronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: The final step is the esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: Studies investigate its interactions with biological macromolecules such as proteins, DNA, and cell membranes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease processes.

    Pathways: It may modulate signaling pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Propan-2-yl 2-methyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
  • Propan-2-yl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Uniqueness

Propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This structural feature can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-13(2)32-23(28)21-14(3)25-24-26-16-9-7-8-10-17(16)27(24)22(21)15-11-19(30-5)20(31-6)12-18(15)29-4/h7-13,22H,1-6H3,(H,25,26)

InChI Key

YYHSUSFEGNQJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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